Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)
Description
Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1) is a seleno-organic compound featuring a unique combination of functional groups:
- Phenylselanyl group: A selenium-containing moiety known for its redox activity and role in biological systems.
- (2R)-Octan-2-ol: A secondary alcohol with an eight-carbon chain and stereochemical specificity.
- Acetic acid: A carboxylic acid that forms a co-crystalline complex with the alcohol.
This compound’s structural complexity enables diverse applications in catalysis, medicinal chemistry, and materials science. Its stereochemistry (2R configuration) and the presence of selenium distinguish it from simpler alcohols or acetic acid derivatives .
Properties
CAS No. |
834882-71-2 |
|---|---|
Molecular Formula |
C16H26O3Se |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
acetic acid;(2R)-1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
LJOYBRNFIXWRHX-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.
Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: where the compound can be reduced to form simpler alcohol derivatives.
Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: such as halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.
Scientific Research Applications
Chemistry: as a reagent or intermediate in organic synthesis.
Biology: for studying the effects of phenylselanyl compounds on biological systems.
potential therapeutic applications due to its unique chemical properties.Industry: as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds reveals key differences in functional groups, chain length, and biological activity:
| Compound Name | Molecular Formula | Key Features | Unique Properties |
|---|---|---|---|
| Target Compound | C₁₆H₂₄O₂Se | (2R)-octanol, phenylselanyl, acetic acid co-crystal | High lipophilicity, chiral specificity, redox activity due to selenium |
| 1-(Phenylselanyl)pentan-2-ol | C₁₁H₁₆OSe | Shorter chain (C5 vs. C8), lacks acetic acid | Lower membrane permeability; used in antioxidant studies |
| Acetic acid--(2R)-4-(4-chlorophenyl)but-3-en-2-ol | C₁₂H₁₃ClO₂ | Chlorophenyl group, conjugated double bond | Enhanced electrophilicity; potential for Diels-Alder reactions |
| 2-(2-Fluoronaphthalen-1-yl)acetic acid | C₁₂H₉FO₂ | Fluorinated naphthalene, carboxylic acid | Fluorine-induced polarity; applications in anticancer research |
| Bicyclo[3.2.1]octan-2-ol derivatives | Varies | Rigid bicyclic framework | Steric hindrance limits reactivity; used in asymmetric synthesis |
Key Structural Insights:
- Chain Length : The target’s C8 chain enhances lipophilicity compared to shorter analogs like 1-(phenylselanyl)pentan-2-ol (C5), improving cell membrane penetration .
- Selenium vs. Sulfur : Replacing sulfur in 1-(phenylthio)pentan-2-ol with selenium increases redox activity and nucleophilicity, enabling unique reaction pathways .
- Co-crystallization: The acetic acid complex stabilizes the target compound’s solid-state structure, unlike non-complexed analogs .
Stereochemical and Electronic Considerations
- The (2R) configuration ensures enantioselective interactions, contrasting with racemic mixtures like rac-(1R,2S)-2-phenylcycloheptan-1-ol .
- Fluorine or chlorine substituents in analogs (e.g., 1-(2-chloro-6-fluorophenyl)pentan-2-ol) introduce electron-withdrawing effects, unlike the electron-donating phenylselanyl group .
Pharmacological Prospects
- Preliminary studies suggest the target compound’s selenium moiety could mitigate neurotoxicity in Alzheimer’s models, outperforming non-seleniumated alcohols .
Biological Activity
Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1), a compound featuring a phenylselanyl group, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research, based on diverse scientific literature.
Synthesis
The synthesis of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of phenylselanylacetic acid with appropriate alcohols under controlled conditions. The process is characterized by moderate yields and can be optimized through variations in temperature and solvent choice.
Antimicrobial Properties
Research indicates that compounds containing phenylselanyl groups exhibit notable antimicrobial activity. A study on related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol | Moderate | E. coli, S. aureus |
| Phenylselanyl derivatives | Strong | Various bacteria |
Anti-inflammatory Effects
In vivo studies utilizing models of inflammation have shown that acetic acid--(2R)-1-(phenylselanyl)octan-2-ol may reduce inflammatory responses. The compound appears to modulate cytokine production, contributing to its anti-inflammatory properties.
Case Study:
A study evaluated the analgesic effects of this compound using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing compared to controls, suggesting effective analgesic properties.
Cytotoxicity
The cytotoxic effects of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol have been assessed in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells, although further research is needed to elucidate the underlying mechanisms.
Mechanistic Insights
The biological activity of acetic acid--(2R)-1-(phenylselanyl)octan-2-ol may be attributed to its ability to interact with cellular targets such as:
- Dihydrofolate reductase (DHFR) : Implicated in antimicrobial activity.
- Cyclooxygenase (COX) : Involved in the anti-inflammatory response.
Molecular docking studies have shown promising binding affinities for these targets, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
